molecular formula C9H7NOS B3053135 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile CAS No. 51263-42-4

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile

Cat. No.: B3053135
CAS No.: 51263-42-4
M. Wt: 177.22 g/mol
InChI Key: POYNMLKHUGUPKH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzoxathiine-2-carbonitrile typically involves the cyclization of o-mercaptophenols with α-halo nitriles under basic conditions. One common method includes the reaction of o-mercaptophenol with 2-bromoacetonitrile in the presence of a base such as sodium methoxide. This reaction proceeds through an intramolecular cyclization to form the desired benzoxathiine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzoxathiine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Scientific Research Applications

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxane: Contains an oxygen atom instead of sulfur.

    2,3-Dihydro-1,4-benzodithiine: Contains two sulfur atoms instead of one oxygen and one sulfur.

Uniqueness: 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYNMLKHUGUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540435
Record name 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51263-42-4
Record name 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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